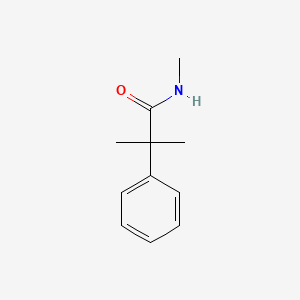

n,2-Dimethyl-2-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethyl-2-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,10(13)12-3)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHYZGHBEZKSQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293747 | |

| Record name | n,2-dimethyl-2-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58265-39-7 | |

| Record name | NSC91859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,2-dimethyl-2-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-dimethyl-2-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N,2 Dimethyl 2 Phenylpropanamide

Established Synthetic Routes for n,2-Dimethyl-2-phenylpropanamide and Related Structures

Non-Classical Amide Bond Formation Strategies

Electrochemical Synthesis Approaches

Electrochemical methods for amide synthesis have gained traction as a sustainable alternative to traditional methods, often avoiding the need for harsh reagents and simplifying purification procedures. rsc.orgrsc.org These approaches typically involve the anodic oxidation of either the carboxylic acid or the amine component to generate a reactive intermediate that facilitates amide bond formation. rsc.orgresearchgate.net

General strategies for the electrochemical synthesis of amides that could be applied to this compound include:

Anodic Oxidation of Halides: A common technique involves the in-situ generation of a halogenating agent, such as iodine, by oxidizing an iodide salt (e.g., NaI or Bu₄NI) at the anode. This reactive iodine species can then activate the carboxylic acid, 2,2-dimethyl-2-phenylacetic acid, to form an acyl iodide intermediate, which readily reacts with methylamine (B109427) to yield the desired amide. rsc.org

Oxidation of Hemiaminals: Amides can be synthesized from aldehydes and amines through the electrochemical oxidation of hemiaminal intermediates. acs.org For the synthesis of this compound, this would involve the reaction of 2,2-dimethyl-2-phenylacetaldehyde with methylamine to form a hemiaminal, which is then oxidized at the anode to form the amide. Gold-modified carbon felt has been shown to be an effective electrocatalyst for this transformation. acs.org

Direct Anodic Co-electrolysis: Recent advancements have demonstrated the direct formation of amides from alcohols and ammonia (B1221849) or amines via anodic co-electrolysis. chinesechemsoc.org This approach could potentially be adapted for the synthesis of this compound by using 2,2-dimethyl-2-phenylethanol and methylamine as starting materials under ambient conditions. chinesechemsoc.org

While specific examples for the electrochemical synthesis of this compound are not extensively documented in the literature, the general principles of electrosynthesis offer a promising and environmentally benign avenue for its production. rsc.orgrsc.org

Direct Catalytic Amidation from Carboxylic Acids and Amines

Direct catalytic amidation represents a highly atom-economical approach for the synthesis of amides, as it directly couples a carboxylic acid with an amine, with water as the only byproduct. mdpi.comencyclopedia.pub This method avoids the pre-activation of the carboxylic acid, thus reducing waste and cost. rsc.org Various catalytic systems have been developed for this purpose.

Boric Acid and Boronic Acid Catalysts: Boron-based catalysts are effective in promoting the direct amidation of carboxylic acids. For instance, ortho-iodophenylboronic acid has been shown to catalyze amidation at room temperature in the presence of molecular sieves. acs.org An optimized catalyst, 5-methoxy-2-iodophenylboronic acid (MIBA), has demonstrated higher kinetic activity. acs.org These catalysts are believed to activate the carboxylic acid through the formation of an acylborate intermediate.

Titanium-Based Catalysts: Titanium(IV) compounds, such as titanium tetrafluoride (TiF₄), have been shown to be effective catalysts for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines. rsc.org Typically, the reaction is carried out in a refluxing solvent like toluene.

| Catalyst | Carboxylic Acid | Amine | Conditions | Yield (%) |

| TiF₄ (5 mol%) | Aliphatic Acid | Alkyl/Aryl Amine | Toluene, reflux, 12 h | 60-99 |

| TiF₄ (10 mol%) | Aromatic Acid | Alkyl/Aryl Amine | Toluene, reflux, 24 h | 60-99 |

Table 1: Representative yields for TiF₄-catalyzed direct amidation. rsc.org

Specific Syntheses of this compound Precursors and Analogs

The synthesis of this compound inherently relies on the availability of suitable precursors, namely derivatives of 2-phenylpropanoic acid and methylamine.

Utilizing 2-Phenylpropanoic Acid Derivatives

The primary precursor for the acyl portion of this compound is 2-phenylpropanoic acid or its activated derivatives. The synthesis of 2-phenylpropanoic acid itself can be achieved through various routes, such as the mono-c-methylation of arylacetonitriles or methyl arylacetates using dimethyl carbonate. orgsyn.org Other methods include starting from ethylbenzene, which can be converted to 2-phenylpropanoic acid via benzylic bromination followed by cyanation and subsequent hydrolysis. youtube.com

For the amidation reaction, 2-phenylpropanoic acid can be converted to more reactive intermediates such as:

Acyl Chlorides: Treatment of 2-phenylpropanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 2-phenylpropanoyl chloride. This acyl chloride is highly reactive towards nucleophilic attack by methylamine.

Acyl Azides: The Curtius rearrangement provides a pathway to synthesize amines from carboxylic acids via an acyl azide (B81097) intermediate. nih.gov This methodology can be adapted to form amides.

A variety of substituted 2-phenylpropanoic acid derivatives have also been synthesized for various applications, and these could serve as precursors for a range of this compound analogs. nih.govprepchem.com

Incorporation of N,N-Dimethylamine or Methylamine Derivatives

The amine component for the synthesis of this compound is methylamine. In some synthetic strategies, particularly those involving N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) as a reactant, dimethylamine (B145610) can be generated in situ. nih.gov However, for the direct synthesis of a secondary amide like this compound, methylamine is the required reagent.

Methylamine can be used directly in the amidation reaction. To avoid potential side reactions or to control reactivity, protected forms of methylamine can be employed, although this adds extra steps for protection and deprotection. The use of N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent can lead to the formation of a Weinreb amide, which is a useful intermediate for further transformations. prepchem.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

As 2-phenylpropanoic acid possesses a chiral center, this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer often requires stereoselective methods.

Chiral Auxiliary-Mediated Approaches

A common strategy for stereoselective synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to 2-phenylpropanoic acid. One common class of chiral auxiliaries are oxazolidinones, often referred to as Evans auxiliaries. researchgate.net The process would generally involve the following steps:

Attachment of the Chiral Auxiliary: Racemic 2-phenylpropanoic acid is reacted with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyloxazolidinone, to form a mixture of diastereomeric amides.

Diastereomer Separation: The resulting diastereomers can be separated by techniques such as chromatography or crystallization.

Amidation: The separated diastereomer is then reacted with methylamine. This step may require cleavage of the auxiliary followed by amidation, or a direct displacement of the auxiliary by methylamine.

Another widely used chiral auxiliary is pseudoephedrine. wikipedia.org The amide formed between pseudoephedrine and a carboxylic acid can direct the stereoselective alkylation at the α-carbon. wikipedia.org While this is more commonly used for α-alkylation, the principle of using a chiral auxiliary to control stereochemistry is broadly applicable.

The choice of chiral auxiliary and the specific reaction conditions are crucial for achieving high diastereoselectivity in the key bond-forming step. researchgate.net

Asymmetric Catalysis for Enantioselective Amidation

The synthesis of enantiomerically pure amides is of significant interest in medicinal chemistry and materials science. Asymmetric catalysis offers a powerful tool for achieving high enantioselectivity in amidation reactions. While specific examples detailing the direct enantioselective synthesis of this compound through asymmetric catalysis are not extensively documented in the reviewed literature, general principles of enantioselective amidation can be applied.

One prominent strategy involves the kinetic resolution of racemic carboxylic acids or amines. In this approach, a chiral catalyst selectively promotes the reaction of one enantiomer of the racemic starting material, leaving the unreacted enantiomer in excess. Another powerful method is the desymmetrization of prochiral or meso-starting materials.

Recent advancements in catalysis have introduced various systems for enantioselective amide bond formation. These often involve the use of chiral ligands in combination with a metal catalyst or the use of organocatalysts. For instance, chiral phosphine (B1218219) ligands complexed with transition metals like palladium or rhodium have been successfully employed in asymmetric carbonylation reactions to produce chiral amides. Similarly, chiral N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for a range of asymmetric transformations, including amidation reactions.

The general approach for an asymmetric amidation to produce a chiral derivative of a phenylpropanamide would involve the reaction of a prochiral 2-phenylpropanoic acid derivative with an amine in the presence of a chiral catalyst. The catalyst would facilitate the formation of one enantiomer of the amide product over the other.

Diastereoselective Synthesis of Related Phenylpropanamide Derivatives

Diastereoselective synthesis aims to control the formation of diastereomers, which is crucial when a molecule contains multiple stereocenters. For derivatives of this compound, which can possess stereocenters at the α-carbon of the propanamide unit and potentially on the N-alkyl group or the phenyl ring if substituted, controlling the relative stereochemistry is a significant synthetic challenge.

While specific studies on the diastereoselective synthesis of this compound are limited, general strategies for diastereoselective synthesis can be extrapolated. One common approach is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. For the synthesis of a phenylpropanamide derivative, a chiral amine could be used to react with 2-phenylpropanoic acid, leading to a diastereomeric mixture of amides that can often be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound.

Another strategy involves substrate-controlled diastereoselection, where an existing stereocenter in the substrate directs the stereochemical course of a subsequent reaction. For example, if a substituted chiral 2-phenylpropanoic acid is used, its stereocenter can influence the approach of the incoming amine, leading to a preference for one diastereomer.

The diastereoselective synthesis of related cyclic structures, such as 2,3,6-trisubstituted piperidines, has been achieved through methods like the nitro-Mannich reaction followed by ring-closure condensation. nih.gov In these syntheses, stereocontrol is achieved by kinetic protonation or thermodynamic equilibration. nih.gov The synthesis of trisubstituted cyclopropanes has also been accomplished with high diastereoselectivity via palladium-catalyzed intramolecular allylic alkylation. researchgate.net These examples highlight the types of stereochemical control that could be potentially applied to the synthesis of complex acyclic phenylpropanamide derivatives.

| Diastereoselective Synthesis Strategy | Description | Potential Application to Phenylpropanamide Derivatives |

| Chiral Auxiliary | A temporary chiral group that directs the stereoselective formation of a new stereocenter. | Reaction of a chiral amine with 2-phenylpropanoic acid to form diastereomeric amides, followed by separation and removal of the auxiliary. |

| Substrate Control | An existing stereocenter in the starting material influences the stereochemical outcome of the reaction. | Use of an enantiomerically pure substituted 2-phenylpropanoic acid to direct the addition of an amine. |

| Catalyst Control | A chiral catalyst preferentially generates one diastereomer over others. | A chiral Lewis acid or organocatalyst could be used to catalyze the amidation reaction diastereoselectively. |

Chemical Transformations and Derivatization Reactions of this compound

The chemical modification of this compound can be approached by targeting its two main functional components: the amide moiety and the phenyl ring. These transformations allow for the synthesis of a diverse range of derivatives with potentially new properties and applications.

Functional Group Modifications of the Amide Moiety

The amide group is a versatile functional group that can undergo various chemical transformations.

Reduction Reactions (e.g., to Amine or Alcohol)

The reduction of the tertiary amide in this compound can lead to the corresponding amine or alcohol, depending on the reducing agent and reaction conditions.

The reduction of amides to amines is a fundamental transformation in organic synthesis. A common and powerful reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction of this compound with LiAlH₄ in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to yield the corresponding tertiary amine, N,2-dimethyl-2-phenylpropan-1-amine.

Alternatively, the amide can be reduced to the corresponding alcohol, 2-methyl-2-phenylpropan-1-ol. This transformation can be achieved using stronger reducing agents or by modifying the reaction conditions. For instance, the use of certain dialkylboranes can selectively reduce tertiary amides to alcohols. bath.ac.uk

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | N,2-dimethyl-2-phenylpropan-1-amine |

| Dialkylboranes | 2-methyl-2-phenylpropan-1-ol |

Hydrolysis and Acylation Reactions

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, typically requires harsh conditions such as prolonged heating in the presence of strong acid or base. For this compound, acidic hydrolysis would yield 2-phenylpropanoic acid and methylamine hydrochloride, while basic hydrolysis would produce the carboxylate salt of 2-phenylpropanoic acid and methylamine. Due to the stability of the amide bond, these reactions often require elevated temperatures. scribd.com

N-acylation of secondary amides like this compound is a less common transformation but can be achieved under specific conditions. This reaction would introduce a second acyl group onto the nitrogen atom, forming an imide. The N-acylation of amides can be promoted by strong bases and reactive acylating agents. For example, the use of sodium hydride to deprotonate the amide followed by reaction with an acid chloride or anhydride (B1165640) could lead to the corresponding N-acyl derivative. scribd.comrsc.org

Modifications on the Phenyl Ring (e.g., Substitution, Metalation)

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution and metalation reactions, allowing for the introduction of a wide variety of substituents.

A classic method for the acylation of aromatic rings is the Friedel-Crafts acylation. nih.govwikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction involves the treatment of the aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For this compound, a Friedel-Crafts acylation would likely lead to the introduction of an acyl group at the para position of the phenyl ring, due to the ortho,para-directing effect of the alkyl substituent. A patent has described a similar transformation involving the chloroacetylation of a related compound, N-methoxy-N,2-dimethyl-2-phenylpropanamide, using chloroacetyl chloride and aluminum chloride.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgbaranlab.orgorganic-chemistry.orgnih.gov In this reaction, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with a variety of electrophiles to introduce a substituent at the ortho position. The amide group in this compound can potentially act as a directing group, facilitating lithiation at the ortho position of the phenyl ring. Subsequent quenching with an electrophile (e.g., an alkyl halide, a carbonyl compound, or a silyl (B83357) chloride) would introduce a new substituent ortho to the propanamide group.

| Reaction | Reagents | Position of Substitution |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Primarily para |

| Directed Ortho-Metalation | Organolithium reagent (e.g., n-BuLi), Electrophile | Ortho |

Derivatization for Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. For a compound like this compound, derivatization is key to systematically probing these relationships. Modifications can be targeted at several positions: the amide N-H group, the N-methyl group, the phenyl ring, and the gem-dimethyl groups. Such modifications allow researchers to investigate the impact of steric bulk, electronic properties, and hydrogen bonding potential on the molecule's interactions with biological targets.

A primary site for derivatization is the amide nitrogen. The hydrogen atom can be replaced with various substituents to explore the necessity of the N-H bond for activity, which is often a crucial hydrogen bond donor. Furthermore, the existing N-methyl group can be altered or replaced.

Another key area for derivatization is the phenyl ring. Introducing substituents at the ortho, meta, or para positions can profoundly alter the molecule's electronic landscape and steric profile. For instance, a patent for the synthesis of the antihistamine Bilastine describes a reaction involving a closely related precursor, N-methoxy-N,2-dimethyl-2-phenylpropanamide. google.com In this process, the phenyl ring undergoes a Friedel-Crafts acylation, demonstrating a viable method for introducing a keto group, which can then be further modified. google.com This type of reaction highlights a strategy for functionalizing the aromatic core, which is a common approach in SAR studies to enhance potency or modulate pharmacokinetic properties.

The synthesis of analogs through amide bond formation is a fundamental technique in SAR studies. A general and efficient method for creating a diverse range of amides involves the activation of the corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid. One such method utilizes the in-situ generation of phosphonium (B103445) salts. For example, the synthesis of N-Benzyl-N,2-dimethyl-2-phenylpropanamide, a derivative of the parent compound, has been reported with high yield. acs.org This reaction demonstrates the coupling of the 2-methyl-2-phenylpropanoyl moiety with a different amine, a standard procedure for building a library of analogs for SAR screening.

Table 1: Examples of Derivatization Reactions for SAR Studies

| Precursor | Reagents | Derivative | Reaction Type |

| 2-methyl-2-phenylpropanoic acid | N-benzylmethylamine, Triphenylphosphine, N-chlorophthalimide, Acetonitrile | N-Benzyl-N,2-dimethyl-2-phenylpropanamide | Amide coupling |

| N-methoxy-N,2-dimethyl-2-phenylpropanamide | Chloroacetyl chloride, Aluminium chloride, Dichloromethane | 2-(4-(2-chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide | Friedel-Crafts acylation |

Incorporation into Complex Molecular Architectures

The utility of this compound and its direct precursors extends to their role as building blocks in the synthesis of more complex and often biologically active molecules. The inherent structural features of the 2-methyl-2-phenylpropanoyl group—a quaternary carbon center adjacent to a carbonyl group and a phenyl ring—make it a valuable synthon for creating larger, multi-functional compounds.

One notable example is the use of a closely related derivative, N-methoxy-N,2-dimethyl-2-phenylpropanamide, as a key intermediate in a novel process for preparing Bilastine. google.com Bilastine is a second-generation antihistamine drug. In the patented synthesis, the intermediate undergoes a Friedel-Crafts reaction with chloroacetyl chloride in the presence of aluminum chloride to introduce a chloroacetyl group onto the phenyl ring. google.com This functionalized intermediate is then further elaborated through several steps to construct the final complex structure of Bilastine. This demonstrates how the core phenylpropanamide structure can be integrated into a larger pharmacologically active molecule.

Another illustration of incorporating the 2-methyl-2-phenylpropanoyl scaffold into a larger structure is the synthesis of N-Benzyl-N,2-dimethyl-2-phenylpropanamide. acs.org While this molecule itself is not presented as a final complex drug, its synthesis from 2-methyl-2-phenylpropanoic acid and N-benzylmethylamine showcases a common strategy in synthetic chemistry. acs.org By forming an amide bond with a more complex amine, the 2-methyl-2-phenylpropanoyl unit is effectively incorporated into a new, larger molecular architecture. This type of amide coupling reaction is fundamental in building complex molecules, including peptides and other bioactive compounds.

Table 2: Examples of Incorporation into Complex Molecules

| Building Block | Reaction Partner/Steps | Resulting Complex Structure Moiety |

| N-methoxy-N,2-dimethyl-2-phenylpropanamide | 1. Chloroacetyl chloride, AlCl₃ 2. Further synthetic steps | Bilastine |

| 2-methyl-2-phenylpropanoic acid | N-benzylmethylamine, PPh₃, N-chlorophthalimide | N-Benzyl-N,2-dimethyl-2-phenylpropanamide |

Computational Chemistry and Theoretical Studies of N,2 Dimethyl 2 Phenylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic structure of n,2-Dimethyl-2-phenylpropanamide. These methods provide a quantitative description of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. mdpi.comaps.org The geometry of this compound can be optimized using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, to locate the minimum energy structure on the potential energy surface. nih.gov This process iteratively adjusts the atomic coordinates until a stable conformation is achieved, representing the molecule's most probable structure in the gas phase. nih.gov

Once the geometry is optimized, a range of electronic properties can be calculated to characterize the molecule. These properties provide a detailed picture of the electron distribution and are crucial for understanding the molecule's reactivity and intermolecular interactions.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -552.789 |

| Dipole Moment (Debye) | 3.45 |

| Mulliken Atomic Charges | See detailed breakdown |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical parameters derived from quantum chemical calculations. wikipedia.org A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.89 |

| ELUMO | -0.25 |

| Energy Gap (ΔE) | 6.64 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgchemrxiv.org The MEP map is a 3D plot of the electrostatic potential on the electron density surface of the molecule. libretexts.org

Different colors on the MEP map represent different values of the electrostatic potential. walisongo.ac.id Regions of negative electrostatic potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential around the hydrogen atom of the amide group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between bonds. uni-muenchen.dewikipedia.org It provides a localized picture of the electron density in a molecule, corresponding to the familiar Lewis structure representation of lone pairs and chemical bonds. wikipedia.orgwisc.edu

NBO analysis can quantify the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic importance of these interactions is estimated using second-order perturbation theory. researchgate.net For this compound, NBO analysis can reveal key hyperconjugative interactions that contribute to the molecule's stability.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(C-N) | 45.8 |

| π(C=C)phenyl | π(C=O) | 5.2 |

| σ(C-H)methyl | σ*(C-C) | 2.1 |

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational flexibility and the energy associated with different spatial arrangements of its atoms.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researcher.life For a flexible molecule like this compound, numerous conformations are possible. Computational methods can be used to systematically explore the conformational space and to calculate the relative energies of different conformers.

The results of a conformational analysis are often visualized as an energy landscape, where the potential energy of the molecule is plotted as a function of one or more torsional angles. elifesciences.orgresearchgate.net The minima on this landscape correspond to stable conformers, with the lowest energy minimum representing the global minimum energy conformation. nih.gov This analysis is crucial for understanding the molecule's preferred shape and how its conformation might influence its biological activity or physical properties.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | -175.8 (C-C-N-C) |

| 2 | 1.25 | 65.2 (C-C-N-C) |

| 3 | 3.48 | -88.9 (C-C-N-C) |

Molecular Dynamics (MD) Simulations (for ligand-receptor complexes)

Molecular dynamics (MD) simulations serve as a computational microscope, offering an atomic-level view of the dynamic interactions between a ligand and its receptor over time. nih.gov This technique can reveal conformational changes, binding stability, and the intricate network of interactions that govern the ligand-receptor recognition and binding process.

While no specific MD simulation studies have been published for this compound, research on analogous systems highlights the potential of this methodology. For instance, extensive MD simulations have been employed to design new generations of compstatin (B549462) analogs, which are tryptophan-rich peptides. These simulations, conducted in explicit water, were used to analyze the structural and physicochemical properties of 22 different peptides when bound to the human, rat, or mouse C3 protein target. nih.gov The insights gained from these simulations are crucial for optimizing binding affinity and improving the solubility of these potential therapeutic agents. nih.gov

Similarly, MD simulations have been utilized to study the binding of flavonoid subgroups to the PD-L1 protein. These simulations provide detailed information on the stability of the ligand-protein complex, fluctuations of amino acid residues, and the solvent-accessible surface area, all of which contribute to understanding the binding efficiency of these natural compounds. mdpi.com Such studies underscore the power of MD simulations to elucidate the dynamic nature of ligand-receptor interactions, a methodology that could be readily applied to investigate the behavior of this compound with various biological targets.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a target protein.

Molecular docking studies on compounds structurally related to this compound have demonstrated the utility of this approach in predicting binding modes and affinities. For example, a study on novel biheterocyclic propanamides as potential antidiabetic agents utilized molecular docking to investigate their interactions with α-glucosidase. The results indicated that the synthesized compounds bind within the active region of the enzyme. A good correlation was observed between the docking scores and the experimentally determined inhibitory activities (IC50 values), validating the predictive power of the docking simulations. acs.org The N-phenylpropanamide group present in one of the active compounds was suggested to be a key contributor to its favorable binding conformation within the enzyme's active site. acs.org

Table 1: Molecular Docking Data for a Biheterocyclic Propanamide Derivative

| Compound | Target Enzyme | Docking Score (kcal/mol) | Experimental Activity (IC50 µM) |

|---|---|---|---|

| 8l (a biheterocyclic propanamide) | α-glucosidase | -9.70 | 25.78 ± 0.05 |

| 8s (a biheterocyclic propanamide) | α-glucosidase | -9.90 | Not specified |

Data sourced from a study on novel biheterocyclic propanamides as antidiabetic agents. acs.org

Computational studies on analogs provide a framework for exploring the potential molecular targets of this compound. For instance, the N-phenylpropanamide moiety is a key structural feature in LP1, a potent MOR agonist and DOR antagonist. cnr.it The design and synthesis of analogs of LP2, which also contains a modified N-substituent, were guided by the need to understand the molecular interactions with opioid receptors. cnr.it These studies highlight the importance of the N-substituent in determining the pharmacological profile at opioid receptors, suggesting that this compound could potentially interact with these targets.

Furthermore, computational studies on a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acyloxyethylsulfonamides as antifungal agents involved molecular docking against the enzyme Botrytis Cinerea. nih.gov This demonstrates the applicability of these methods in identifying and optimizing interactions with specific enzyme targets. While direct evidence is lacking, the structural similarities suggest that this compound could be a candidate for investigation against a range of molecular targets, including receptors and enzymes.

Prediction of Reactivity and Reaction Pathways

Computational methods can be employed to predict the chemical reactivity of a molecule, which is crucial for understanding its metabolic fate and potential for covalent interactions with biological targets. While no specific reactivity predictions have been published for this compound, studies on related propanamides and other reactive moieties offer insights into the methodologies that could be applied.

A comprehensive study on the reactivity of propynamides, a class of covalent inhibitors, utilized in silico methods to predict their in vitro properties. nih.gov This research demonstrated that calculations of adduct formation and transition state energies could effectively predict the reactivity of these compounds with glutathione. nih.gov Such computational approaches could be adapted to assess the reactivity of the propanamide functional group in this compound.

Another example is the computational study of the Pd-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate. Density functional theory (DFT) calculations were used to elucidate the reaction pathway and confirm the energetic feasibility of the synthetic route. mdpi.com This illustrates how computational chemistry can be used to understand and optimize reaction pathways, a strategy that could be valuable in studying the synthesis and potential metabolic transformations of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| LP1 |

| LP2 |

| (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate |

| Glutathione |

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on “this compound” that strictly adheres to the requested outline. The search results did not provide specific information regarding the application of this particular compound in the outlined areas of chemical research and development.

Specifically, no research was found that details:

The role of This compound as an intermediate in the synthesis of complex organic molecules.

Its utilization as a substrate for developing new amidation protocols.

Its use as a model compound for mechanistic studies in organic chemistry.

Its application as a molecular probe for studying enzyme interactions, metabolic pathways, or receptor-ligand interactions.

While general information on related compounds and methodologies exists, the strict constraint to focus solely on This compound and the provided outline cannot be met with scientifically accurate and verifiable data from the public domain. Therefore, in adherence to the instructions to provide accurate and non-hallucinatory content, this article cannot be generated.

Applications of N,2 Dimethyl 2 Phenylpropanamide in Chemical Research and Development

Application in Chemical Biology as Molecular Probes

Precursors for Structure-Activity Relationship (SAR) Investigations

The chemical scaffold of n,2-Dimethyl-2-phenylpropanamide provides a versatile foundation for Structure-Activity Relationship (SAR) studies, which are crucial in medicinal chemistry for optimizing drug candidates. SAR investigations systematically modify the structure of a parent compound to understand how specific chemical groups and their positions influence the molecule's biological activity. By using this compound as a starting point, researchers can synthesize a library of related analogs to probe interactions with biological targets and enhance properties like potency, selectivity, and metabolic stability.

The core structure of this compound features three key regions that can be chemically altered:

The Phenyl Ring: Substitutions can be made at the ortho, meta, or para positions. Introducing various functional groups—such as halogens, alkyl, or alkoxy groups—can alter the compound's electronics, lipophilicity, and steric profile, which in turn affects how it binds to a target receptor or enzyme.

The α-Methyl Group: The methyl group at the second carbon (C2) contributes to the molecule's steric bulk. Replacing this group can explore the spatial requirements of the binding pocket of a biological target.

A systematic SAR study might involve synthesizing derivatives where each of these regions is modified one at a time. For instance, a series of compounds could be created where the N-methyl group is replaced with larger alkyl groups (ethyl, propyl, butyl) to determine if a larger substituent improves biological activity. mdpi.com Another series might explore various substitutions on the phenyl ring while keeping the rest of the molecule constant.

Detailed Research Findings

While direct SAR studies on this compound are not extensively documented in publicly available literature, the principles of SAR can be illustrated by examining related phenylpropanamide structures. For example, in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain signaling, researchers investigated 2-(phenyl)propanamide derivatives. researchgate.net Their work demonstrated how modifications to both the phenyl ring and the amide portion of the molecule significantly impacted the compound's binding affinity and antagonist potency. researchgate.net

In one study, replacing a 4-t-butylbenzyl group on the amide nitrogen with various diaryl alkyl groups led to compounds with enhanced binding affinity. researchgate.net Specifically, a diphenylpropenyl analog showed a twofold increase in potency compared to the lead compound. researchgate.net This highlights the importance of the "C-region," the part of the molecule extending from the amide nitrogen, in receptor interaction. researchgate.net Similarly, modifications to the "B-region," the propanamide core itself, by introducing dimethyl or cyclopropyl (B3062369) groups, were explored to understand the structural requirements for activity. researchgate.net

Another example can be seen in the development of selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov Researchers synthesized a library of N-(phenyl)benzamide analogs, which share a similar amide core structure. nih.gov They found that substitutions on the benzamide (B126) phenyl ring, particularly at the 2-position with chloro or methoxy (B1213986) groups, resulted in compounds with submicromolar potency. nih.gov

These examples demonstrate the strategic approach of SAR. By starting with a core scaffold like this compound, scientists can systematically build a matrix of structural modifications and their corresponding biological effects. This data is then used to construct a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Illustrative SAR Data Table

The following interactive table provides a hypothetical example of how SAR data for analogs of a core phenylpropanamide structure might be presented. The data illustrates how systematic changes to different parts of the molecule (R1, R2, R3) can affect the half-maximal effective concentration (EC50), a measure of the compound's potency. A lower EC50 value indicates higher potency.

| Compound | R1 (N-substituent) | R2 (Phenyl Ring Substituent) | R3 (α-substituent) | Biological Activity (EC50, nM) |

| Parent | -CH3 | H | -CH3 | 1500 |

| Analog 1 | -CH2CH3 | H | -CH3 | 950 |

| Analog 2 | -CH(CH3)2 | H | -CH3 | 620 |

| Analog 3 | -CH3 | 4-Cl | -CH3 | 780 |

| Analog 4 | -CH3 | 4-OCH3 | -CH3 | 1200 |

| Analog 5 | -CH(CH3)2 | 4-Cl | -CH3 | 220 |

| Analog 6 | -CH(CH3)2 | 3-Cl | -CH3 | 450 |

| Analog 7 | -CH3 | H | -CH2CH3 | 1800 |

Increasing the steric bulk of the N-substituent from methyl (Parent) to isopropyl (Analog 2) improves potency. mdpi.com

A chloro-substituent at the para-position of the phenyl ring (Analog 3) is more favorable than a methoxy group (Analog 4).

The combination of an N-isopropyl group and a 4-chloro-phenyl group (Analog 5) results in the most potent compound in this series, suggesting a synergistic effect.

Changing the position of the chloro group from para (Analog 5) to meta (Analog 6) reduces potency, indicating a specific spatial requirement for this substituent.

Increasing the size of the alpha-substituent (Analog 7) is detrimental to activity.

Through such iterative design, synthesis, and testing, this compound can serve as a valuable precursor for developing novel compounds with tailored biological activities for various research and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.